molecular formula C13H14F3N3O B12172301 2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide

2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B12172301
M. Wt: 285.26 g/mol
InChI Key: IZZJMFGSNCDXDB-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the benzimidazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide typically involves the reaction of 2-(trifluoromethyl)-1H-benzimidazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
  • 2,2-dimethyl-N-[2-(trifluoromethyl)-3-pyridinyl]-propanamide

Uniqueness

2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide is unique due to the presence of the benzimidazole ring and the trifluoromethyl group. This combination imparts distinctive chemical properties, such as high stability and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C13H14F3N3O

Molecular Weight

285.26 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]propanamide

InChI

InChI=1S/C13H14F3N3O/c1-12(2,3)11(20)17-7-4-5-8-9(6-7)19-10(18-8)13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19)

InChI Key

IZZJMFGSNCDXDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F

Origin of Product

United States

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